BenchChemオンラインストアへようこそ!

Ibr-7

Pancreatic cancer IC50 Cytotoxicity

Ibr-7 is a rationally designed ibrutinib derivative that potently suppresses mTORC1/S6 signaling in NSCLC and pancreatic cancer, with up to 60-fold lower IC50 than ibrutinib. It uniquely downregulates p-EGFR to enhance radiosensitivity and synergizes with Bcl-2 inhibitor ABT-199. Ideal for mechanistic studies and overcoming chemoresistance. Not substitutable by unmodified BTK inhibitors. Custom synthesis available.

Molecular Formula C24H22BrN7O2
Molecular Weight 520.391
Cat. No. B1192905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbr-7
SynonymsIbr-7;  Ibr 7;  Ibr7
Molecular FormulaC24H22BrN7O2
Molecular Weight520.391
Structural Identifiers
SMILESC=C(Br)C(N1C[C@H](N2N=C(C3=NC=C(OC4=CC=CC=C4)C=C3)C5=C(N)N=CN=C52)CCC1)=O
InChIInChI=1S/C24H22BrN7O2/c1-15(25)24(33)31-11-5-6-16(13-31)32-23-20(22(26)28-14-29-23)21(30-32)19-10-9-18(12-27-19)34-17-7-3-2-4-8-17/h2-4,7-10,12,14,16H,1,5-6,11,13H2,(H2,26,28,29)/t16-/m1/s1
InChIKeyIJNQTKBEQIQXHA-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ibr-7: A Structurally Distinct Ibrutinib Derivative with Superior Solid Tumor Cytotoxicity


Ibr-7 (C24H22BrN7O2; MW 520.391) is a rationally designed derivative of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, generated through a molecular substitution strategy [1]. While ibrutinib shows limited efficacy against solid tumors such as non-small cell lung cancer (NSCLC) and pancreatic cancer, Ibr-7 exhibits dramatically enhanced anti-proliferative activity across multiple solid tumor cell lines due to its potent suppression of the mTORC1/S6 signaling axis—a pathway only minimally affected by the parental compound [2]. This differential pharmacological profile positions Ibr-7 as a compelling tool compound for investigating mTOR-dependent cancer biology and as a potential lead for solid tumor therapeutic development.

Why Ibrutinib and Its Analogs Cannot Replace Ibr-7 in Solid Tumor Research


Despite sharing a core pyrazolopyrimidine scaffold with ibrutinib, Ibr-7 exhibits a distinct target engagement profile that precludes simple substitution. Ibrutinib's anti-cancer activity in solid tumors is limited by its weak inhibition of mTORC1/S6 signaling [1]. Ibr-7, in contrast, was specifically engineered to potently suppress this pathway, resulting in IC50 values up to 60-fold lower than ibrutinib in pancreatic cancer models [2]. Furthermore, Ibr-7 uniquely downregulates phosphorylated EGFR (p-EGFR) to enhance radiosensitivity—an effect not observed with the parental compound [3]. These mechanistic and potency divergences mean that using ibrutinib or other unmodified BTK inhibitors would fail to recapitulate the specific cellular responses elicited by Ibr-7, rendering direct substitution invalid for research requiring robust mTORC1/S6 inhibition or radiosensitization in solid tumor contexts.

Quantitative Differentiation of Ibr-7: Head-to-Head Evidence vs. Ibrutinib


Potency Advantage in Pancreatic Cancer: Ibr-7 IC50 12- to 17-Fold Lower than Ibrutinib

In a direct head-to-head comparison using CCK-8 proliferation assays on human pancreatic cancer cell lines, Ibr-7 demonstrated significantly higher potency than ibrutinib. The 48-hour IC50 values for Ibr-7 were 1.7 μmol/L and 2.5 μmol/L in PANC-1 and Capan2 cells, respectively. In the same assay, ibrutinib required 20.8 μmol/L and 29.6 μmol/L to achieve 50% growth inhibition [1]. This represents a 12.2-fold (PANC-1) and 11.8-fold (Capan2) improvement in potency.

Pancreatic cancer IC50 Cytotoxicity Ibrutinib comparator

Broad-Spectrum Potency in Pancreatic Cancer: Ibr-7 IC50 10- to 60-Fold Lower than Ibrutinib Across Multiple Cell Lines

A second independent study confirmed and extended the potency advantage of Ibr-7 across a panel of four pancreatic cancer cell lines. The IC50 values of ibr-7 ranged from 0.8 μM to 3.5 μM, which were reported as 10-fold to 60-fold lower than the corresponding IC50 values for ibrutinib tested in parallel [1]. This cross-validation across multiple cell lines (BxPC-3, SW1990, CFPAC-1, AsPC-1) strengthens the evidence for a consistent and substantial potency advantage.

Pancreatic cancer IC50 Antiproliferative Ibrutinib comparator TRIM32

Divergent Pathway Targeting: Ibr-7 Potently Suppresses mTORC1/S6 Signaling While Ibrutinib Does Not

Mechanistic studies revealed a qualitative divergence in target engagement. Ibr-7 dramatically suppressed the mammalian target of rapamycin complex 1 (mTORC1)/S6 signaling pathway, an effect observed across multiple NSCLC cell lines [1]. In contrast, the same study reported that ibrutinib only slightly affected this pathway [1]. This differential pathway suppression accounts for the superior anti-cancer activity of Ibr-7 towards NSCLC, as demonstrated by the reversal of cytotoxic effects upon mTORC1/S6 pathway activation.

mTORC1 S6 NSCLC Signaling Ibrutinib comparator

Unique Radiosensitization via p-EGFR Downregulation: Ibr-7 Enhances Radiation Effect at Clinically Relevant Concentrations

Ibr-7 demonstrates a unique ability to enhance the efficacy of ionizing radiation, a property not reported for ibrutinib. Clonogenic survival assays showed that Ibr-7 (2 μmol/L) enhanced the effect of radiation on PANC-1 and Capan2 cells [1]. This radiosensitization was mechanistically linked to the downregulation of phosphorylated EGFR (p-EGFR) by Ibr-7, an effect not observed with the parental compound [1]. Overexpression of p-EGFR reversed the cell apoptosis induced by the Ibr-7 and radiation combination, confirming the mechanism.

Radiosensitization p-EGFR Pancreatic cancer Radiotherapy

Optimal Application Scenarios for Ibr-7 in Preclinical Solid Tumor Research


Investigating mTORC1/S6-Dependent Signaling in EGFR Wild-Type NSCLC

Ibr-7 is ideally suited for dissecting the role of mTORC1/S6 signaling in non-small cell lung cancer, particularly in EGFR wild-type cell lines where ibrutinib shows minimal activity [1]. Its potent and selective suppression of this pathway [1] enables precise interrogation of downstream effectors and identification of synthetic lethal interactions, such as the synergistic effect observed with the Bcl-2 inhibitor ABT-199 [1].

Preclinical Development of Combination Strategies for Gemcitabine-Resistant Pancreatic Cancer

Given its ability to sensitize pancreatic cancer cells to gemcitabine via TRIM32 repression and mTOR/p70S6K pathway suppression [2], Ibr-7 is a powerful tool for in vitro and in vivo studies aimed at overcoming chemoresistance. Its 10- to 60-fold potency advantage over ibrutinib [2] allows for testing combination regimens at concentrations that are more clinically relevant and less likely to confound results due to off-target toxicity.

Elucidating Mechanisms of Radiosensitization and Overcoming Radiation Resistance

Ibr-7 uniquely downregulates p-EGFR to enhance the effect of radiotherapy [3]. This makes it a critical reagent for studies investigating the molecular basis of radiation resistance in pancreatic cancer and for validating EGFR-related biomarkers of radiosensitivity. At a concentration of 2 μmol/L, Ibr-7 robustly enhances radiation-induced G2/M arrest and apoptosis [3], providing a reproducible experimental window for mechanistic studies.

Chemical Probe for Differentiating Ibrutinib-Dependent vs. Ibr-7-Dependent Cellular Phenotypes

Due to its distinct pharmacological profile—specifically, its divergent activity against mTORC1/S6 and its unique radiosensitizing properties—Ibr-7 serves as an essential control compound alongside ibrutinib. Researchers can use this pair to distinguish cellular phenotypes arising from canonical BTK inhibition (ibrutinib-sensitive) from those driven by mTORC1/S6 suppression or p-EGFR downregulation (Ibr-7-specific) [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ibr-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.